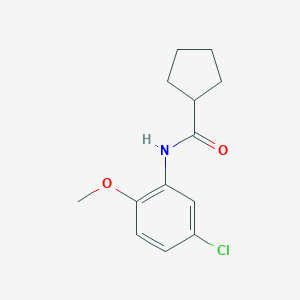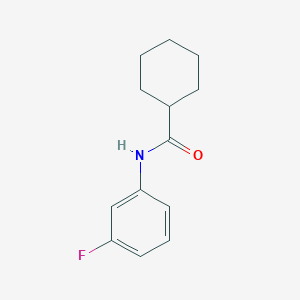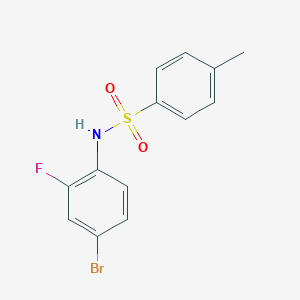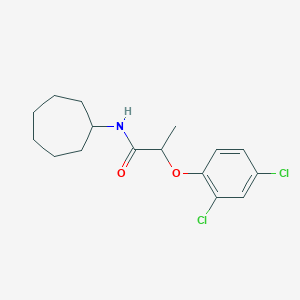
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide, also known as ‘Clofibric acid derivative’, is a synthetic compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on several metabolic disorders.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide involves activation of PPARs, specifically PPARα and PPARδ. These receptors regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα increases fatty acid oxidation and reduces triglyceride synthesis, while activation of PPARδ increases fatty acid oxidation and mitochondrial biogenesis. Additionally, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to have several biochemical and physiological effects. It has been shown to reduce serum triglyceride and cholesterol levels in animal models of hyperlipidemia and atherosclerosis. Additionally, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Furthermore, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, it has been extensively studied for its potential therapeutic effects on several metabolic disorders, which makes it a valuable tool for investigating the underlying mechanisms of these diseases. However, there are also some limitations to using N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments. It has been reported to have low solubility in water, which can limit its use in some experimental settings. Additionally, the exact dose-response relationship for N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has not been fully elucidated, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is investigating its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further research is needed to fully elucidate the dose-response relationship for N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide and to determine the optimal dosing regimen for therapeutic use. Furthermore, investigating the potential side effects and safety profile of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide is also an important area of future research. Overall, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has significant potential as a therapeutic agent for metabolic disorders, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with cycloheptylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic effects on metabolic disorders, such as dyslipidemia, hyperlipidemia, and atherosclerosis. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and glucose homeostasis. In addition, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to have anti-inflammatory and antioxidant properties, which further support its potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H21Cl2NO2 |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
Clave InChI |
YPHZBXKNEWDKDR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)


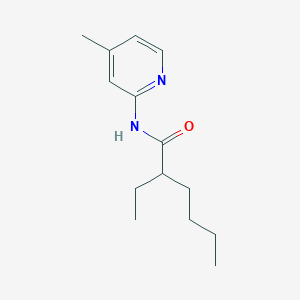
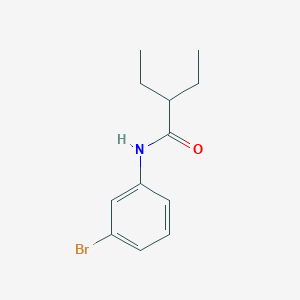
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
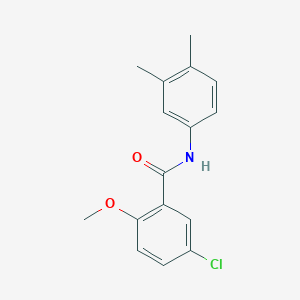
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


